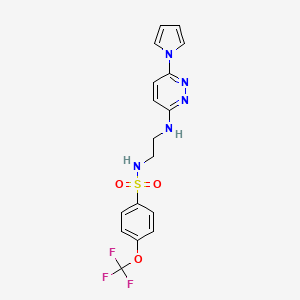

2-Nitro-3-propan-2-yloxyaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

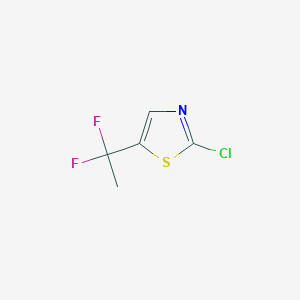

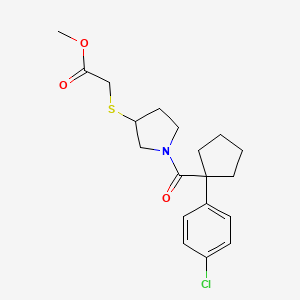

2-Nitro-3-propan-2-yloxyaniline is a chemical compound with the CAS Number: 1369909-03-4 . It has a molecular weight of 196.21 . The compound is stored at room temperature and is available in powder form .

Chemical Reactions Analysis

Nitro-containing compounds like 2-Nitro-3-propan-2-yloxyaniline have been successfully applied in the preparation of amines, oximes, alkenes, nitrones, and alcohols through the radical-initiated pathway .Physical And Chemical Properties Analysis

2-Nitro-3-propan-2-yloxyaniline is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Oxidative DNA and RNA Damage Research :

- 2-Nitropropane (2-NP), a chemical structurally related to 2-Nitro-3-propan-2-yloxyaniline, has been studied for its mutagenic and carcinogenic effects. It's particularly noted for causing oxidative damage to DNA and RNA in rats, as indicated by an increase in 8-hydroxydeoxyguanosine in liver DNA and 8-hydroxyguanosine in liver RNA, suggesting a potential mechanism for hepatocarcinogenicity (Fiala, Conaway, & Mathis, 1989).

Photophysical Property Studies :

- Research has explored the absorption and fluorescence characteristics of various compounds, including those with nitroaniline components, in different solvents. This is significant in understanding their behavior in varying environments, especially in terms of intramolecular charge transfer interactions (Kumari, Varghese, George, & Sudhakar, 2017).

Protein Nitrosylation Mechanism Studies :

- Research on nitros(yl)ation, a protein modification process, has found relevance in 2-nitroaniline derivatives. These studies help in understanding how nitric oxide and its higher oxides, such as N2O3, function as nitrosylating agents, potentially leading to the modification of protein activities and functions (Nedospasov, Rafikov, Beda, & Nudler, 2000).

Catalytic Reduction Studies :

- The catalytic reduction of 2-nitroaniline, which shares structural similarities with 2-Nitro-3-propan-2-yloxyaniline, has been a subject of research. This process involves reducing the toxic 2-nitroaniline to less harmful products, which is essential in environmental pollution management (Naseem, Begum, & Farooqi, 2017).

Cellular Redox Status Probing :

- Studies involving nitroxide radicals, which are related to nitroaniline compounds, have been used in magnetic resonance imaging (MRI) to assess the redox status of tumors. These agents participate in cellular redox reactions, providing insights into the reducing power of different tissues (Hyodo, Matsumoto, Matsumoto, Mitchell, & Krishna, 2006).

Fluorescent Probe Development for Cellular Imaging :

- Nitroxyl (HNO), a derivative of nitric oxide, has been studied using metal-free and reductant-resistant imaging probes suitable for living cells. These probes are designed to react with HNO, demonstrating its potential in cellular imaging applications (Kawai, Ieda, Aizawa, Suzuki, Miyata, & Nakagawa, 2013).

Electrochemical Behavior in Biosensors :

- The electrochemical behavior of nitroaniline compounds, such as 4-nitroaniline and 2-nitroaniline, has been examined for potential use in biosensors. These compounds have been used to modify electrodes for detecting various biological molecules, demonstrating their utility in biosensing technologies (Kumar & Chen, 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-nitro-3-propan-2-yloxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6(2)14-8-5-3-4-7(10)9(8)11(12)13/h3-6H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJUWZJMAOEMBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2927746.png)

![3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2927748.png)

![N-[[3-(Cyclopentyloxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2927750.png)

![N-1,3-benzodioxol-5-yl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2927758.png)

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2927760.png)

![N-(4-ethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2927764.png)